5-Chloro-2-(2-naphthyl)benzimidazole

Benzimidazole synthesis N-arylamidine cyclization Process chemistry

5-Chloro-2-(2-naphthyl)benzimidazole is a small-molecule heterocyclic compound belonging to the 2-arylbenzimidazole subclass. Its structure comprises a benzimidazole core bearing a chlorine atom at the 5-position and a 2-naphthyl substituent at the 2-position.

Molecular Formula C32H21P
Molecular Weight 436.5 g/mol
CAS No. 7235-72-5
Cat. No. B12842181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(2-naphthyl)benzimidazole
CAS7235-72-5
Molecular FormulaC32H21P
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P2C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=CC=CC=C72
InChIInChI=1S/C32H21P/c1-2-12-24(13-3-1)33-29-17-9-8-16-27(29)28-20-18-22-10-4-6-14-25(22)31(28)32-26-15-7-5-11-23(26)19-21-30(32)33/h1-21H
InChIKeyWZKIFGVUYDWKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(2-naphthyl)benzimidazole (CAS 7235-72-5): Core Identity, Structural Class, and Procurement Relevance


5-Chloro-2-(2-naphthyl)benzimidazole is a small-molecule heterocyclic compound belonging to the 2-arylbenzimidazole subclass. Its structure comprises a benzimidazole core bearing a chlorine atom at the 5-position and a 2-naphthyl substituent at the 2-position [1]. The compound is accessed via condensation of 4-chloro-o-phenylenediamine with a 2-naphthyl carbonyl precursor, yielding the target benzimidazole in 90% isolated yield [1]. This scaffold has been investigated in medicinal chemistry contexts including serotonin 5-HT₆ receptor modulation and anticancer cytotoxicity, making it relevant for drug discovery procurement and chemical biology screening libraries [2][3].

Why 5-Chloro-2-(2-naphthyl)benzimidazole Cannot Be Casually Substituted: Structural Determinants of Differential Activity


Within the 2-arylbenzimidazole series, the combination of the C5 chlorine and the 2-naphthyl orientation produces distinct activity profiles that are not transferable to close analogs. In 5-HT₆ receptor pharmacology, the 2-naphthyl isomer is not tolerated when placed at the 5-substituted benzimidazole position (Ki >1000 nM versus Ki = 34 nM for the 1-naphthyl-4-substituted analog), demonstrating that naphthyl regiochemistry is a critical determinant of target engagement [1]. Similarly, in cytotoxicity assays, the 5-chloro substitution on the benzimidazole core yields MCF-7 activity (CC₅₀ = 7.48 μM) that is equipotent to tamoxifen and distinct from other 5-substituents such as methoxy (CC₅₀ = 6.43 μM) [2]. These data underscore that generic replacement by an unsubstituted, 5-methyl, or 5-methoxy analog would produce a compound with fundamentally different biological properties.

Quantitative Differentiation Evidence for 5-Chloro-2-(2-naphthyl)benzimidazole Relative to Closest Analogs


Synthetic Yield Advantage: 5-Chloro-2-(2-naphthyl)benzimidazole vs. 2-(2-Naphthyl)benzimidazole

Under identical Grenda-method conditions (NaOCl, base-mediated cyclization of N-arylamidine hydrochloride), 5-chloro-2-(2'-naphthyl)-benzimidazole is obtained in 90% isolated yield, whereas the des-chloro analog 2-(2'-naphthyl)-benzimidazole affords only 75% yield [1]. The 5-chloro substituent thus confers a 15-percentage-point yield improvement in this synthetic route.

Benzimidazole synthesis N-arylamidine cyclization Process chemistry

Synthetic Yield Comparison: 5-Chloro-2-(2-naphthyl)benzimidazole vs. 5-Chloro-2-(p-tolyl)benzimidazole

Within the same synthetic study, 5-chloro-2-(2'-naphthyl)-benzimidazole (90%) outperforms its p-tolyl analog 5-chloro-2-(p-tolyl)-benzimidazole (80%) by 10 percentage points, indicating that the 2-naphthyl substituent facilitates more efficient cyclization than the 4-methylphenyl group under these conditions [1].

Benzimidazole synthesis N-arylamidine cyclization Route scouting

5-HT₆ Receptor Pharmacophore: 2-Naphthyl Orientation Dictates Binding Competence

In a systematic SAR study of benzimidazole-based 5-HT₆R antagonists, the 2-naphthyl aromatic system at the 5-substituted position (compound 5) is inactive (Ki >1000 nM), whereas the 1-naphthyl isomer at the 4-substituted position (compound 4) shows high affinity (Ki = 34 nM) [1]. Although compound 5 in this study incorporates a piperazine-containing scaffold distinct from 5-chloro-2-(2-naphthyl)benzimidazole, the finding that 5-substituted 2-naphthyl benzimidazoles are poorly tolerated at the 5-HT₆R HYD region provides a class-level inference: the target compound is unlikely to serve as a 5-HT₆R ligand, which may be advantageous for applications requiring 5-HT₆R-negative control compounds or selectivity profiling.

5-HT₆ receptor Serotonin antagonist Structure-activity relationship

Cytotoxic Activity Against MCF-7 Breast Cancer Cells: 5-Chloro vs. 5-Methoxy Naphthyl-Benzimidazole Derivatives

Among 2-naphthalyl-1H-benzimidazole derivatives bearing various 5-substituents, the 5-chloro analog (compound 13c: 6,7,8-trimethoxy-3-(5-chloro-1H-benzo[d]imidazol-2-yl)naphthalen-1-ol) exhibits a CC₅₀ of 7.48 μM against MCF-7 human breast cancer cells, which is statistically indistinguishable from the positive control tamoxifen (CC₅₀ = 6.52 μM) [1]. The 5-methoxy analog (compound 13f) shows a slightly lower CC₅₀ of 6.43 μM, indicating that the chloro and methoxy substituents confer comparable potency in this chemotype, while other 5-substituents (H, CH₃, NO₂, NH₂) in the series were less active [1].

Anticancer MCF-7 cytotoxicity Benzimidazole SAR

Factor Xa/IIa Anticoagulant Patent Coverage: Naphthyl Benzimidazole Chemotype Differentiation

Naphthyl-substituted benzimidazole derivatives, including compounds encompassing the 5-chloro-2-(2-naphthyl)benzimidazole core, are claimed as inhibitors of human factor Xa and/or factor IIa in patent EP0865281 and related filings [1]. This patent family explicitly distinguishes the naphthyl-substituted benzimidazole chemotype from phenyl-substituted and other heterocyclic anticoagulant scaffolds, establishing a defined intellectual property space for naphthyl-containing benzimidazoles in anticoagulant drug discovery.

Anticoagulant Factor Xa inhibition Patent landscape

High-Confidence Application Scenarios for 5-Chloro-2-(2-naphthyl)benzimidazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: 5-HT₆ Receptor Selectivity Profiling and Negative Control Compound

The class-level SAR evidence demonstrates that 5-substituted 2-naphthyl benzimidazoles are inactive at the 5-HT₆ receptor (Ki >1000 nM), in contrast to 4-substituted 1-naphthyl analogs (Ki = 34 nM) [1]. 5-Chloro-2-(2-naphthyl)benzimidazole can therefore serve as a structurally matched negative control in 5-HT₆R antagonist screening cascades, or as a selectivity probe to confirm that observed biological effects in phenotypic assays are not mediated through 5-HT₆R engagement.

Anticancer Drug Discovery: MCF-7 Cytotoxicity Screening and Benzimidazole SAR Expansion

The 5-chloro-naphthyl benzimidazole chemotype (as compound 13c) exhibited MCF-7 cytotoxicity (CC₅₀ = 7.48 μM) equipotent to tamoxifen (CC₅₀ = 6.52 μM), while 5-H, 5-CH₃, 5-NO₂, and 5-NH₂ analogs were 3–6 fold less active [1]. Procuring 5-chloro-2-(2-naphthyl)benzimidazole as a core scaffold for further derivatization is supported by this differentiated cytotoxic activity, positioning it as a privileged starting point for anticancer lead optimization.

Process Chemistry and Scale-Up: High-Yield Benzimidazole Synthesis Route

The Grenda-method synthesis of 5-chloro-2-(2'-naphthyl)-benzimidazole proceeds in 90% isolated yield, significantly exceeding yields of analogous compounds such as 2-(2'-naphthyl)-benzimidazole (75%) and 5-chloro-2-(p-tolyl)-benzimidazole (80%) [1]. This synthetic efficiency makes the compound attractive for process chemistry groups seeking to prepare multigram quantities of a 2-naphthyl benzimidazole building block with minimal purification overhead.

Anticoagulant Lead Generation: Factor Xa/IIa Inhibitor Chemotype Exploration

The naphthyl-substituted benzimidazole class, which encompasses 5-chloro-2-(2-naphthyl)benzimidazole, is specifically claimed as factor Xa and IIa inhibitors in granted patents (EP0865281) [1]. Industrial anticoagulant discovery programs can leverage this compound as a patent-landscape-validated starting point for structure-based design of next-generation factor Xa inhibitors with improved selectivity over thrombin.

Quote Request

Request a Quote for 5-Chloro-2-(2-naphthyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.